molecular formula C22H37N5O3 B2703713 7-Decyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 674816-81-0

7-Decyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

Cat. No. B2703713
CAS RN: 674816-81-0
M. Wt: 419.57
InChI Key: OUTYXBMAQXZJEP-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines are the most widely occurring nitrogen-containing heterocycles in nature and are part of many biological compounds such as nucleic acids and ATP .


Molecular Structure Analysis

The molecular structure of a similar compound, “7-ethyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione”, has a molecular weight of 307.354. The specific structure of “7-Decyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione” would likely be similar, but with a longer alkyl chain due to the decyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 1-Decanol, a decyl derivative, is a colorless to light yellow viscous liquid that is insoluble in water and has an aromatic odor . The specific properties of “7-Decyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione” would likely depend on the purine and morpholinyl groups .

Mechanism of Action

The mechanism of action of a compound depends on its biological activity. Some purine derivatives are known to inhibit certain enzymes, but the specific mechanism of action for “7-Decyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione” is not known .

properties

IUPAC Name

7-decyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N5O3/c1-4-5-6-7-8-9-10-11-12-27-18(17-26-13-15-30-16-14-26)23-20-19(27)21(28)25(3)22(29)24(20)2/h4-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTYXBMAQXZJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Decyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

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